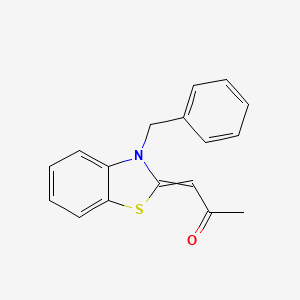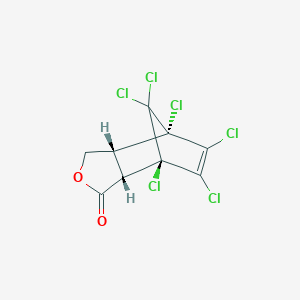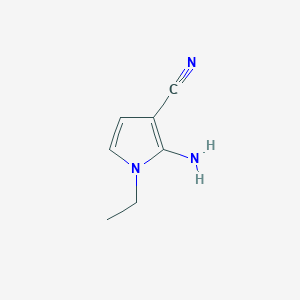
Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate is a chemical compound with a complex structure that belongs to the purine family This compound is characterized by its ethyl ester group attached to a purine ring system, which includes multiple keto groups and methyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate typically involves the reaction of 1,3-dimethyluric acid with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems for mixing, reaction control, and purification. The use of continuous flow reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.
科学的研究の応用
Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
1,3-Dimethylxanthine:
Caffeine: Another related compound, caffeine has additional methyl groups and is widely known for its stimulant effects.
Theobromine: Similar to caffeine, theobromine has a similar structure but different biological activity.
Uniqueness
Ethyl 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity
特性
CAS番号 |
2850-38-6 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC名 |
ethyl 1,3-dimethyl-2,6-dioxo-7H-purine-8-carboxylate |
InChI |
InChI=1S/C10H12N4O4/c1-4-18-9(16)6-11-5-7(12-6)13(2)10(17)14(3)8(5)15/h4H2,1-3H3,(H,11,12) |
InChIキー |
PGRPEUUTIIMLMQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)

